Cas no 95-80-7 (4-Methylbenzene-1,3-diamine)

4-Methylbenzene-1,3-diamine structure
4-Methylbenzene-1,3-diamine structure
4-Methylbenzene-1,3-diamine
95-80-7
C7H10N2
122.167701244354
MFCD00007804
34821
7261

4-Methylbenzene-1,3-diamine Properties

Names and Identifiers

    • 4-Methylbenzene-1,3-diamine
    • 2,4-Toluenediamine
    • 4-Methyl-1,3-phenylenediamine
    • 2,4-Toluilenediamine
    • Toluene-2,4-diamine
    • 4-Methyl-m-phenylenediamine
    • C.I.76035
    • C.I.Oxidation base
    • 2,4-Diaminotoluene
    • 2,4-Diaminotolueneneat
    • 1,3-diamino-4-methyl-benzene
    • 2,4-diamino-toluene
    • 2,4-TDA
    • 2,4-toluylenediamine
    • 4-methyl-1,3-benzenediamine
    • Fouramine
    • tertralg
    • Tolylene-2,4-diamine
    • C.I. 76035
    • C.I. Oxidation base
    • 4-Methyl-1,3-benzenediamine (ACI)
    • Toluene-2,4-diamine (7CI, 8CI)
    • 1,3-Diamino-4-methylbenzene
    • 2,4-Diamino-1-methylbenzene
    • 2,4-Tolylenediamine
    • 2-Methyl-1,5-benzenediamine
    • 3-Amino-4-methylaniline
    • 4-Methyl-1,3-diaminobenzene
    • Brown for Fur T
    • C.I. Oxidation Base 35
    • Eucanine GB
    • Fouramine J
    • Fourrine 94
    • Fourrine M
    • m-Toluenediamine
    • m-Tolylenediamine
    • Nako TMT
    • Pelagol Grey J
    • Pelagol J
    • Pontamine Developer TN
    • Renal MD
    • TDA
    • TDA (diamine)
    • Zoba GKE
    • +Expand
    • MFCD00007804
    • VOZKAJLKRJDJLL-UHFFFAOYSA-N
    • 1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3
    • NC1C=C(N)C(C)=CC=1
    • 2205839

Computed Properties

  • 122.08400
  • 2
  • 2
  • 0
  • 122.084398
  • 9
  • 92.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 52

Experimental Properties

  • 2.32180
  • 52.04000
  • 1.5103 (estimate)
  • 50 g/l (25 ºC)
  • 292°C(lit.)
  • 97.0 to 100.0 deg-C
  • 149 ºC
  • 38g/l
  • Colorless needle or rhombus crystals [1]
  • Soluble in water, easily soluble in ethanol \ ether \ benzene [8]
  • Sensitive to humidity
  • 76035
  • 1.26 g/cm3 (20℃)

4-Methylbenzene-1,3-diamine Security Information

4-Methylbenzene-1,3-diamine Customs Data

  • 29331990
  • China Customs Code:

    2921519020

    Overview:

    2921519020 2,4-Diaminotoluene.Regulatory conditions:X(ToxicChemical environmental management Release Notice).VAT:17.0%.Tax refund rate:17.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    X.ToxicChemical environmental management Release Notice

    Summary:

    2921519020 4-methylbenzene-1,3-diamine.supervision conditions:x(environment control release notice for poisonous chemicals).VAT:17.0%.tax rebate rate:17.0%.MFN tarrif:6.5%.general tariff:30.0%

4-Methylbenzene-1,3-diamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  15 min, 0.2 MPa, 50 °C
Reference
Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source
Salahshournia, Hossein; Ghiaci, Mehran, Applied Organometallic Chemistry, 2019, 33(4),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Sodium nitrite Solvents: Isopropanol ;  0 MPa → 4 MPa; 4 h, 4 MPa → 8.3 MPa, rt → 110 °C
Reference
One pot catalytic NO2 reduction, ring hydrogenation, and N-alkylation from nitroarenes to generate alicyclic amines using Ru/C-NaNO2
Oh, Seung Geun; Mishra, Vivek; Cho, Jin Ku; Kim, Baek-Jin; Kim, Hoon Sik; et al, Catalysis Communications, 2014, 43, 79-83

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Sodium acetate ,  Palladium (polymer-supported) ,  Platinum (polymer-supported) Solvents: Ethanol ,  Water
Reference
Hydrogenation of nitroaromatics by polymer-anchored bimetallic palladium-ruthenium and palladium-platinum catalysts under mild conditions
Yu, Zhengkun; Liao, Shijian; Xu, Yun; Yang, Bin; Yu, Daorong, Journal of Molecular Catalysis A: Chemical, 1997, 120(1-3), 247-255

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Carbon monoxide ,  Iron oxide (Fe2O3) ,  Alumina ,  Hydrogen sulfide
Reference
Catalytic reduction of dinitroaromatic compounds with hydrogen sulfide-carbon monoxide. A novel, low-cost replacement for elemental hydrogen
Ratcliffe, Charles T.; Pap, Geza, Journal of the Chemical Society, 1980, (6), 260-1

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 1620063-85-5 Solvents: Water ;  1 h, 60 °C
Reference
Copper(II) complex with oxazoline ligand: Synthesis, structures and catalytic activity for nitro compounds reduction
Jia, Wei-Guo; Li, Mei; Zhi, Xue-Ting; Gao, Li-Li; Du, Jun, Journal of Molecular Structure, 2020, 1217,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Hexadecyltrimethylammonium bromide ,  Ruthenium(2+), [(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1,1′-(2,6-pyr… Solvents: Acetonitrile ,  Water ;  8 h, 353 K
Reference
Synthesis, characterization, and catalytic activity of half-sandwich ruthenium complexes with pyridine/phenylene bridged NHC = E (NHC = N-heterocyclic carbene, E = S, Se) ligands
Jia, Wei-Guo ; Du, Teng-Teng; Gao, Li-Li; Du, Jun, Applied Organometallic Chemistry, 2020, 34(7),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbon ,  Cobalt sulfide (CoS2) Solvents: Methanol ;  6 h, 3 MPa, 110 °C
Reference
The synergic effects at the molecular level in CoS2 for selective hydrogenation of nitroarenes
Wei, Zhongzhe; Mao, Shanjun; Sun, Fanfei; Wang, Jing; Mei, Bingbao; et al, Green Chemistry, 2018, 20(3), 671-679

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper lanthanum silicide (Cu0.67LaSi1.33) Solvents: Isopropanol ;  30 h, 3 MPa, 120 °C
Reference
Copper-Based Intermetallic Electride Catalyst for Chemoselective Hydrogenation Reactions
Ye, Tian-Nan ; Lu, Yangfan ; Li, Jiang; Nakao, Takuya; Yang, Hongsheng; et al, Journal of the American Chemical Society, 2017, 139(47), 17089-17097

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ;  2 h, 1 MPa, rt → 120 °C
Reference
Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon
Huang, Haigen; Wang, Xueguang; Tan, Mingwu; Chen, Chenju; Zou, Xiujing; et al, ChemCatChem, 2016, 8(8), 1485-1489

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (complex with N-doped graphene) ,  Graphene (complex with cobalt, N-doped) Solvents: Ethanol ;  3 MPa, 120 °C; 10 h, 3 MPa, 110 °C
Reference
In Situ-Generated Co0-Co3O4/N-Doped Carbon Nanotubes Hybrids as Efficient and Chemoselective Catalysts for Hydrogenation of Nitroarenes
Wei, Zhongzhe; Wang, Jing; Mao, Shanjun; Su, Diefeng; Jin, Haiyan; et al, ACS Catalysis, 2015, 5(8), 4783-4789

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium ,  Carbon nitride (C3N4) Solvents: Water ;  5 min, 25 °C
Reference
Photochemically Engineering the Metal-Semiconductor Interface for Room-Temperature Transfer Hydrogenation of Nitroarenes with Formic Acid
Li, Xin-Hao; Cai, Yi-Yu; Gong, Ling-Hong; Fu, Wei; Wang, Kai-Xue; et al, Chemistry - A European Journal, 2014, 20(50), 16732-16737

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Molybdenum(1+), tris[1,1′-(1,2-ethanediyl)bis[1,1-dimethylphosphine-κP]]trihydro… Solvents: Tetrahydrofuran ;  18 h, 70 °C
Reference
Chemoselective Transfer Hydrogenation to Nitroarenes Mediated by Cubane-Type Mo3S4 Cluster Catalysts
Sorribes, Ivan; Wienhoefer, Gerrit; Vicent, Cristian; Junge, Kathrin; Llusar, Rosa; et al, Angewandte Chemie, 2012, 51(31), 7794-7798

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Titania (sulfated) Solvents: Isopropanol ;  65 °C
Reference
Porous catalysts for liquid phase hydrogenation with molecular hydrogen
, Russian Federation, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Rhodium trichloride ,  Tetrachloropalladic acid ,  Cerium trichloride heptahydrate Solvents: Water ;  pH 10, rt; rt → 80 °C; pH 6.4
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrogen Solvents: Water ;  10 bar; rt → 120 °C
Reference
Supported trimetallic catalyst for hydrogenation of nitroaromatic compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tungsten carbide (WC) Solvents: Water
Reference
Tungsten carbide as catalyst for the hydrogenation of nitro or nitroso aromatic compounds to aromatic amines
, European Patent Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Cobalt diacetate ,  1,2-Acenaphthylenedione, 1,2-bis(2-phenylhydrazone) Solvents: Ethanol ,  Tetrahydrofuran ;  rt; 2 h, 60 °C
1.2 Catalysts: Graphene ;  30 min, rt; 18 h, 25 °C; rt → 800 °C; 2 h, 800 °C
1.3 Reagents: Hydrogen Solvents: Ethanol ,  Water ;  20 h, 20 bar → 50 bar, 110 °C
Reference
Co-based heterogeneous catalysts from well-defined α-diimine complexes: Discussing the role of nitrogen
Formenti, Dario; Ferretti, Francesco; Topf, Christoph; Surkus, Annette-Enrica; Pohl, Marga-Martina; et al, Journal of Catalysis, 2017, 351, 79-89

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium, bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl 3-(oxo-κO)butanoato-κO… Solvents: Water ;  5 h, rt
Reference
Polymer supported palladium nanocrystals as efficient and recyclable catalyst for the reduction of nitroarenes to anilines under mild conditions in water
Dell'Anna, Maria Michela; Intini, Simona; Romanazzi, Giuseppe; Rizzuti, Antonino; Leonelli, Cristina; et al, Journal of Molecular Catalysis A: Chemical, 2014, 395, 307-314

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline ,  Ferrous acetate Solvents: Tetrahydrofuran ,  Water ;  16 h, 50 bar, 120 °C
Reference
Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines
Jagadeesh, Rajenahally V.; Surkus, Annette-Enrica; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; et al, Science (Washington, 2013, 342(6162), 1073-1076

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium (on carbon) Solvents: Methanol ;  15 min, 120 °C
Reference
Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C
Li, Fang; Frett, Brendan; Li, Hong-Yu, Synlett, 2014, 25(10), 1403-1408

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 2306463-72-7 Solvents: Ethanol ;  0.5 h, rt
Reference
Hydrogenation of nitroaromatics to anilines catalyzed by air-stable arene ruthenium (II)-NNN pincer complexes
Pitchaimani, Jayaraman; Gunasekaran, Nanjappan; Anthony, Savarimuthu Philip; Moon, Dohyun; Madhu, Vedichi, Applied Organometallic Chemistry, 2019, 33(6),

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 12, rt
Reference
Evaluation of Manganese Catalysts for the Hydrogenative Deconstruction of Commercial and End-of-Life Polyurethane Samples
Gausas, Laurynas ; et al, ChemSusChem, 2022, 15(1),

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen ,  Tripotassium phosphate Catalysts: stereoisomer of [2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ;  21 h, 30 bar, 150 °C
Reference
Catalytic Hydrogenation of Polyurethanes to Base Chemicals: From Model Systems to Commercial and End-of-Life Polyurethane Materials
Gausas, Laurynas; et al, JACS Au, 2021, 1(4), 517-524

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 2-Methyl-2-butanol ;  2.25 h, 225 °C
Reference
Tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery
Johansen, Martin B. ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(34), 11191-11202

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Dabco ,  Dipropylene glycol Catalysts: Stannous octoate Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: 2-Methyl-2-butanol ;  2.25 h, 225 °C
Reference
Tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery
Johansen, Martin B. ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(34), 11191-11202

4-Methylbenzene-1,3-diamine Raw materials

4-Methylbenzene-1,3-diamine Preparation Products

4-Methylbenzene-1,3-diamine Related Literature